Z-FA-FMK

Description

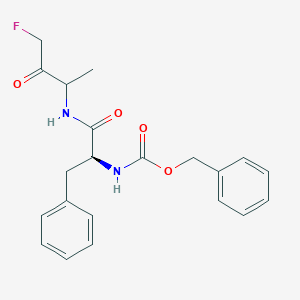

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[(2S)-1-[(4-fluoro-3-oxobutan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O4/c1-15(19(25)13-22)23-20(26)18(12-16-8-4-2-5-9-16)24-21(27)28-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3,(H,23,26)(H,24,27)/t15?,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXVEBPEZMSPHB-PKHIMPSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)CF)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)CF)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O4 | |

| Record name | Z-FA-FMK | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Z-FA-FMK | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701336087 | |

| Record name | Benzyloxycarbonyl-Phe-DL-Ala-fluoromethylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197855-65-5 | |

| Record name | MDL-201053, (DL-alanine)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197855655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyloxycarbonyl-Phe-DL-Ala-fluoromethylketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MDL-201053, (DL-ALANINE)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34O3P3306Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Z-FA-FMK: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-FA-FMK (Benzyloxycarbonyl-L-phenylalanyl-L-alaninyl-fluoromethyl ketone) is a potent, irreversible, and cell-permeable dipeptide fluoromethyl ketone. Initially characterized as an inhibitor of cathepsins B and L, it has gained significant attention as a selective inhibitor of effector caspases, key mediators of apoptosis. This technical guide provides an in-depth analysis of the mechanism of action of Z-FA-FMK, detailing its target specificity, its role in modulating critical signaling pathways, and its application as a research tool. Quantitative data on its inhibitory activity are presented, alongside detailed experimental protocols for its characterization and use.

Core Mechanism of Action: Irreversible Cysteine Protease Inhibition

Z-FA-FMK functions as an irreversible inhibitor of cysteine proteases. Its mechanism of action involves the fluoromethyl ketone (FMK) moiety, which acts as a reactive "warhead." The peptide backbone (Z-Phe-Ala) provides specificity, guiding the inhibitor to the active site of target proteases. Once in the active site, the catalytic cysteine residue of the protease attacks the carbonyl carbon of the ketone. This forms a stable thiohemiketal adduct, which is followed by the elimination of the fluorine atom and the formation of a covalent thioether bond, leading to irreversible inactivation of the enzyme.

Target Specificity and Quantitative Inhibitory Activity

Z-FA-FMK exhibits a distinct inhibitory profile, primarily targeting effector caspases and certain cathepsins. It shows significantly lower activity against initiator caspases.

Data Presentation: Inhibitory Potency of Z-FA-FMK

| Target Enzyme | Enzyme Class | Inhibition Constant | Reference(s) |

| Caspases | IC₅₀ (µM) | ||

| Caspase-2 | Effector Caspase | 6.147 | [1] |

| Caspase-3 | Effector Caspase | 15.41 | [1] |

| Caspase-6 | Effector Caspase | 32.45 | [1] |

| Caspase-7 | Effector Caspase | 9.077 | [1] |

| Caspase-8 | Initiator Caspase | Not significantly inhibited | [2] |

| Caspase-9 | Initiator Caspase | 110.7 (partially inhibited) | [1] |

| Caspase-10 | Initiator Caspase | Not significantly inhibited | [2] |

| Cathepsins | Kᵢ (µM) | ||

| Cathepsin B | Cysteine Protease | 1.5 | [1] |

| Cathepsin L | Cysteine Protease | Inhibited | [3] |

| Cathepsin S | Cysteine Protease | Inhibited |

Modulation of Apoptotic Signaling Pathways

Z-FA-FMK's selective inhibition of effector caspases makes it a valuable tool for dissecting the molecular events of apoptosis. It effectively blocks the execution phase of apoptosis, downstream of initiator caspase activation.

The Intrinsic (Mitochondrial) Pathway of Apoptosis

The intrinsic pathway is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. Z-FA-FMK does not prevent the release of cytochrome c but acts downstream by inhibiting the effector caspases-3, -6, and -7, which are activated by caspase-9. This blockade prevents the cleavage of key cellular substrates, thereby inhibiting the characteristic morphological changes of apoptosis, such as DNA fragmentation and phosphatidylserine externalization.[2][3]

The Extrinsic (Death Receptor) Pathway of Apoptosis

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is activated. Active caspase-8 can then directly activate effector caspases or cleave Bid to tBid, which engages the intrinsic pathway. Z-FA-FMK does not inhibit the activation of caspase-8 at the DISC but blocks the downstream activation of effector caspases.[2]

References

Z-FA-FMK: A Technical Guide for Researchers

An In-depth Examination of the Cysteine Protease Inhibitor Z-FA-FMK (Benzyloxycarbonyl-Phenylalanyl-Alanyl-Fluoromethyl Ketone) for applications in apoptosis, inflammation, and virology research.

Introduction

Z-FA-FMK is a cell-permeable, irreversible inhibitor of cysteine proteases.[1][2] Initially recognized for its potent inhibition of cathepsins B and L, its utility in research has expanded due to its selective effects on effector caspases, making it a valuable tool for dissecting cellular death pathways.[1][3] This guide provides a comprehensive overview of Z-FA-FMK's mechanisms of action, quantitative inhibitory data, detailed experimental protocols, and its application in various research contexts, including apoptosis, inflammation, and infectious disease.

Core Mechanism of Action

Z-FA-FMK functions as an irreversible inhibitor by covalently binding to the active site of target cysteine proteases.[4] Its chemical structure, featuring a fluoromethyl ketone (FMK) group, facilitates this covalent modification, effectively inactivating the enzyme.[5]

The primary targets of Z-FA-FMK are:

-

Cathepsins: It is a potent inhibitor of lysosomal cysteine proteases such as Cathepsin B and Cathepsin L.[3]

-

Effector Caspases: Z-FA-FMK selectively inhibits the executioner caspases involved in the final stages of apoptosis, including caspase-2, -3, -6, and -7.[1][3]

-

Initiator Caspases: Notably, it does not inhibit initiator caspases like caspase-8 and -10, allowing researchers to differentiate between the intrinsic and extrinsic apoptosis pathways.[3]

This selective inhibition profile makes Z-FA-FMK a more specific tool compared to pan-caspase inhibitors like Z-VAD-FMK, which broadly target most caspases.[4][6]

Quantitative Data: Inhibitory Potency

The efficacy of Z-FA-FMK against various proteases has been quantified through biochemical assays. The following tables summarize key inhibitory constants (IC₅₀, Kᵢ) and effective concentrations (EC₅₀) from published research.

| Target Protease | Inhibitor Constant (Ki) | Reference(s) |

| SARS-CoV-2 Mpro (3CLpro) | 25.7 µM | [7] |

| Target Protease | Half-Maximal Inhibitory Concentration (IC₅₀) | Reference(s) |

| Caspase-2 | ~6-32 µM | [8] |

| Caspase-3 | ~6-32 µM | [8] |

| Caspase-6 | ~6-32 µM | [8] |

| Caspase-7 | ~6-32 µM | [8] |

| Cathepsin B | Sub-micromolar | [9] |

| Calpain | Sub-micromolar | [9] |

| SARS-CoV-2 Variant | Half-Maximal Effective Concentration (EC₅₀) | Reference(s) |

| Wuhan-like Strain | 0.55 - 2.41 µM | [10] |

| Other Variants (9 total) | 0.55 - 2.41 µM | [10] |

| SARS-CoV-2 (general) | 0.13 µM | [11] |

Key Research Applications and Signaling Pathways

Dissecting Apoptosis Pathways

Z-FA-FMK's unique ability to inhibit effector caspases while leaving initiator caspases untouched is invaluable for studying programmed cell death. It allows for the investigation of upstream signaling events and the differentiation between caspase-8/10-driven extrinsic apoptosis and mitochondria-mediated intrinsic apoptosis. For instance, in Jurkat T cells, Z-FA-FMK can block apoptosis induced by agents that act through the mitochondrial (intrinsic) pathway.[3][12]

Anti-Inflammatory Research via NF-κB Pathway

Z-FA-FMK has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] In macrophages stimulated with lipopolysaccharide (LPS), Z-FA-FMK can block the production of pro-inflammatory cytokines like IL-1β and TNF-α.[1][13] This is achieved by preventing the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking NF-κB's translocation to the nucleus and subsequent gene transcription.

Antiviral Research (SARS-CoV-2)

Recent studies have highlighted the potential of Z-FA-FMK as a host-targeting antiviral agent against SARS-CoV-2.[10] The entry of SARS-CoV-2 into host cells can be mediated by endosomal cysteine proteases, particularly Cathepsin L, which cleaves the viral Spike (S) protein, facilitating membrane fusion. By inhibiting host Cathepsin L, Z-FA-FMK effectively blocks this viral entry pathway. This mechanism offers the advantage of being less susceptible to viral mutations in the S protein.[10]

Experimental Protocols

Protocol 1: Inhibition of Apoptosis in Cell Culture (Jurkat Cells)

This protocol describes a method to assess the ability of Z-FA-FMK to inhibit apoptosis induced by a chemotherapeutic agent like camptothecin. Apoptosis is measured via Annexin V staining and flow cytometry.

Materials:

-

Jurkat T-cells (ATCC TIB-152)

-

RPMI-1640 medium with 10% FBS

-

Z-FA-FMK (lyophilized)

-

DMSO (for stock solution)

-

Camptothecin

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow Cytometer

Methodology:

-

Prepare Z-FA-FMK Stock: Dissolve lyophilized Z-FA-FMK in DMSO to create a 10 mM stock solution. Store aliquots at -20°C.[14][15]

-

Cell Culture: Seed Jurkat cells at a density of 0.5 x 10⁶ cells/mL in RPMI-1640 medium.

-

Pre-incubation with Inhibitor: Treat cells with Z-FA-FMK at desired final concentrations (e.g., 5, 30, 100 µM).[12] Include a DMSO-only vehicle control. Incubate for 1 hour at 37°C.

-

Induce Apoptosis: Add camptothecin (e.g., 4 µM final concentration) to the cell cultures.[14] Maintain an untreated control group (no camptothecin, no Z-FA-FMK).

-

Incubation: Incubate cells for 3-4 hours at 37°C.[14]

-

Staining: Harvest cells by centrifugation. Wash with cold PBS. Resuspend in 1X Binding Buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (late apoptosis/necrosis).

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group. Compare the Z-FA-FMK treated groups to the camptothecin-only group to determine the extent of apoptosis inhibition.

Protocol 2: T-Cell Proliferation Assay

This protocol measures the effect of Z-FA-FMK on the proliferation of primary T-cells stimulated with mitogens.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells

-

96-well culture plates

-

Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies

-

Z-FA-FMK

-

[³H]thymidine

-

Cell harvester and scintillation counter

Methodology:

-

Cell Plating: Seed PBMCs or purified T-cells in a 96-well plate.[13]

-

Treatment: Add Z-FA-FMK to the desired final concentrations (e.g., up to 100 µM).[13]

-

Stimulation: Stimulate cells with a mitogen, such as PHA (5 µg/mL) or a combination of anti-CD3 mAb (5 µg/mL) and anti-CD28 mAb (2.5 µg/mL).[13]

-

Culture: Culture the cells for 72 hours.[13]

-

Radiolabeling: For the final 16 hours of culture, pulse the cells with [³H]thymidine (0.037 MBq).[13]

-

Harvesting: Harvest the cells onto glass fiber filter mats using an automated multiwell harvester.

-

Measurement: Measure the incorporation of [³H]thymidine using a scintillation counter as an indicator of DNA synthesis and cell proliferation.

-

Analysis: Compare the proliferation rates in Z-FA-FMK-treated wells to the stimulated control wells.

Conclusion

Z-FA-FMK is a versatile and specific inhibitor crucial for contemporary cell biology research. Its well-defined inhibitory profile against cathepsins and effector caspases allows for precise dissection of complex cellular pathways. For researchers in apoptosis, immunology, and virology, Z-FA-FMK serves as an indispensable tool for elucidating mechanisms of cell death, inflammation, and host-pathogen interactions. Careful consideration of working concentrations and experimental design, as outlined in this guide, will ensure its effective application in yielding clear and reproducible results.

References

- 1. Z-FA-FMK - Wikipedia [en.wikipedia.org]

- 2. Z-FA-FMK, Cysteine protease inhibitor (CAS 96922-64-4) | Abcam [abcam.com]

- 3. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. invivogen.com [invivogen.com]

- 5. Identification of proteasome and caspase inhibitors targeting SARS-CoV-2 Mpro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Z-FA-FMK | SARS-CoV | Cysteine Protease | TargetMol [targetmol.com]

- 8. interpriseusa.com [interpriseusa.com]

- 9. Discovery of Fluoromethylketone-Based Peptidomimetics as Covalent ATG4B (Autophagin-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluating Z-FA-FMK, a host cathepsin L protease inhibitor, as a potent and broad-spectrum antiviral therapy against SARS-CoV-2 and related coronaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent advances in developing small-molecule inhibitors against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. selleckchem.com [selleckchem.com]

- 14. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]

- 15. resources.novusbio.com [resources.novusbio.com]

Z-FA-FMK Target Specificity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-FA-FMK (Benzyloxycarbonyl-Phenylalanyl-Alanyl-Fluoromethyl Ketone) is a synthetic peptide derivative widely utilized in biomedical research as a cysteine protease inhibitor. Initially characterized as an inhibitor of cathepsins B and L, its activity spectrum has been shown to encompass a range of other proteases, most notably the effector caspases involved in apoptosis. This technical guide provides an in-depth analysis of the target specificity of Z-FA-FMK, presenting quantitative inhibitory data, detailed experimental protocols for its characterization, and visualizations of relevant signaling pathways and workflows. This document is intended to serve as a comprehensive resource for researchers employing Z-FA-FMK in their experimental designs.

Introduction

Z-FA-FMK is a cell-permeable, irreversible inhibitor that covalently modifies the active site cysteine of target proteases through its fluoromethyl ketone (FMK) moiety.[1] Its dipeptide structure, Z-Phe-Ala, confers a degree of specificity for certain protease families. While it is often used as a negative control in caspase inhibition studies due to its lack of activity against initiator caspases, its potent inhibition of effector caspases and cathepsins makes it a valuable tool for dissecting specific proteolytic pathways.[2][3] Understanding the precise target profile of Z-FA-FMK is critical for the accurate interpretation of experimental results.

Mechanism of Action

The inhibitory activity of Z-FA-FMK is attributed to the electrophilic nature of the fluoromethyl ketone group. This group forms a stable thioether bond with the cysteine residue in the active site of the target protease, leading to irreversible inactivation. The peptide portion of the molecule (Z-Phe-Ala) dictates the initial binding affinity and orientation within the enzyme's active site, thereby determining its specificity.

Target Specificity and Quantitative Data

The inhibitory profile of Z-FA-FMK has been characterized against various cysteine proteases, primarily caspases and cathepsins. The following tables summarize the available quantitative data on its inhibitory potency.

Table 1: Inhibition of Caspases by Z-FA-FMK

| Caspase Target | Enzyme Type | IC50 (µM) | Notes |

| Caspase-2 | Effector | 6.147[4] | Efficiently inhibited.[5] |

| Caspase-3 | Effector | 15.41[4] | Efficiently inhibited.[5] |

| Caspase-6 | Effector | 32.45[4] | Inhibited to a lesser extent.[5] |

| Caspase-7 | Effector | 9.077[4] | Efficiently inhibited.[5] |

| Caspase-8 | Initiator | Not affected[2][5] | Fails to inhibit Fas-mediated activation.[2][5] |

| Caspase-9 | Initiator | 110.7[4] | Only partially inhibited at high concentrations.[2][5] |

| Caspase-10 | Initiator | Not affected[2][5] | --- |

Table 2: Inhibition of Cathepsins and Other Proteases by Z-FA-FMK

| Protease Target | Enzyme Family | Ki (µM) | IC50 (µM) | Notes |

| Cathepsin B | Cysteine Protease | 1.5[4][6] | --- | Potent inhibitor.[7] |

| Cathepsin L | Cysteine Protease | --- | --- | Potent inhibitor.[7] |

| Cathepsin S | Cysteine Protease | --- | --- | Inhibits.[8] |

| Cathepsin H | Cysteine Protease | --- | --- | Selective inhibitor.[9] |

| Papain | Cysteine Protease | --- | --- | Inhibits.[8] |

| Cruzain | Cysteine Protease | --- | --- | Inhibits.[8] |

| SARS-CoV-2 Mpro (3CLpro) | Cysteine Protease | --- | 11.39[4] | Cell-free assay.[4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the target specificity of Z-FA-FMK.

In Vitro Caspase Activity Assay

This protocol is designed to determine the inhibitory effect of Z-FA-FMK on purified recombinant caspases.

Materials:

-

Purified recombinant caspases (e.g., Caspase-2, -3, -6, -7, -8, -9, -10)

-

Z-FA-FMK

-

Caspase buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

-

Fluorogenic caspase substrates (e.g., Ac-DEVD-AFC for caspases-3 and -7, Ac-VDVAD-AFC for caspase-2, Ac-VEID-AFC for caspase-6, Ac-IETD-AFC for caspase-8, Ac-LEHD-AFC for caspase-9)

-

96-well microplate fluorometer

Procedure:

-

Dilute purified recombinant caspases in caspase buffer to their optimal working concentration.

-

Prepare serial dilutions of Z-FA-FMK in caspase buffer.

-

In a 96-well plate, pre-incubate the purified caspases with increasing concentrations of Z-FA-FMK or solvent control for 30 minutes at 37°C.[5]

-

Initiate the reaction by adding the appropriate fluorogenic caspase substrate to each well.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate fluorometer.

-

Calculate the rate of substrate cleavage and determine the IC50 value of Z-FA-FMK for each caspase.

Cell-Based Apoptosis Inhibition Assay

This protocol assesses the ability of Z-FA-FMK to inhibit apoptosis in a cellular context.

Materials:

-

Cell line (e.g., Jurkat T cells)

-

Cell culture medium

-

Apoptosis-inducing agent (e.g., etoposide, ceramide, anti-Fas antibody)

-

Z-FA-FMK

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of Z-FA-FMK (e.g., 5, 30, 100 µM) or solvent control for 1 hour.[5]

-

Induce apoptosis by adding the chosen apoptosis-inducing agent.

-

Incubate for a time period sufficient to induce apoptosis (e.g., 3-6 hours).

-

Harvest the cells and wash with PBS.

-

Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

DNA Fragmentation Assay

This assay is used to visualize the effect of Z-FA-FMK on a hallmark of apoptosis, the cleavage of genomic DNA into internucleosomal fragments.

Materials:

-

Cells treated as described in the cell-based apoptosis inhibition assay.

-

Lysis buffer (e.g., 10 mM Tris-HCl, 10 mM EDTA, 0.5% Triton X-100, pH 7.5)

-

RNase A

-

Proteinase K

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Lyse the treated cells in lysis buffer.

-

Treat the lysate with RNase A to degrade RNA.

-

Treat the lysate with Proteinase K to digest proteins.

-

Extract the DNA using phenol-chloroform extraction or a DNA purification kit.

-

Resolve the extracted DNA on an agarose gel.

-

Stain the gel with a DNA staining agent and visualize the DNA fragmentation pattern under UV light. A characteristic ladder pattern indicates apoptosis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of Z-FA-FMK.

Caption: Intrinsic apoptosis pathway showing Z-FA-FMK's inhibitory action.

Caption: Extrinsic apoptosis pathway and the selectivity of Z-FA-FMK.

Caption: General experimental workflow for studying Z-FA-FMK's effects.

Off-Target Effects and Other Applications

Beyond its effects on caspases and cathepsins, Z-FA-FMK has been reported to have other biological activities. It can inhibit lipopolysaccharide (LPS)-induced cytokine production by suppressing NF-κB-dependent gene expression in macrophages.[4][10] Additionally, it has been shown to block T cell proliferation.[10] These off-target effects should be considered when interpreting data from experiments using Z-FA-FMK. Due to its lack of inhibition of initiator caspases, Z-FA-FMK is often used as a negative control for broad-spectrum caspase inhibitors like Z-VAD-FMK.[3][11]

Conclusion

Z-FA-FMK is a versatile cysteine protease inhibitor with a distinct specificity profile. It potently and selectively inhibits effector caspases while having minimal to no effect on initiator caspases 8 and 10.[2][5] It is also a strong inhibitor of several cathepsins.[4][7][8] This selective inhibitory action makes Z-FA-FMK a valuable tool for distinguishing between different apoptotic pathways and for studying the roles of specific proteases in various cellular processes. However, researchers must remain cognizant of its potential off-target effects to ensure the rigorous interpretation of their findings. This guide provides the necessary technical information to effectively utilize Z-FA-FMK in a research setting.

References

- 1. Z-FA-FMK - Wikipedia [en.wikipedia.org]

- 2. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]

- 4. caymanchem.com [caymanchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Sapphire North America [sapphire-usa.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Z-FA-FMK, Cysteine protease inhibitor (CAS 96922-64-4) | Abcam [abcam.com]

- 9. scbt.com [scbt.com]

- 10. selleckchem.com [selleckchem.com]

- 11. resources.novusbio.com [resources.novusbio.com]

Z-FA-FMK: A Comprehensive Technical Guide to a Cysteine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Z-FA-FMK (Benzyloxycarbonyl-L-phenylalanyl-L-alanyl-fluoromethyl ketone), a potent and irreversible inhibitor of cysteine proteases. The document details its chemical structure, physicochemical properties, and its mechanism of action against key enzyme families, including caspases and cathepsins. Quantitative data on its inhibitory activity are presented in structured tables for clear comparison. Furthermore, this guide outlines detailed experimental protocols for the application of Z-FA-FMK in various research contexts and provides visual representations of relevant signaling pathways and experimental workflows through Graphviz diagrams. This comprehensive resource is intended to support researchers and professionals in the fields of biochemistry, pharmacology, and drug development in their understanding and utilization of Z-FA-FMK.

Chemical Structure and Physicochemical Properties

Z-FA-FMK, with the full chemical name benzyloxycarbonyl-L-phenylalanyl-L-alanyl-fluoromethyl ketone, is a synthetic dipeptide derivative.[1] Its structure incorporates a benzyloxycarbonyl (Z) protecting group on the phenylalanine residue, which is linked to an alanine residue. The fluoromethyl ketone (FMK) moiety at the C-terminus is the reactive group responsible for its irreversible inhibitory activity.

Table 1: Physicochemical Properties of Z-FA-FMK

| Property | Value |

| Chemical Formula | C21H23FN2O4 |

| Molar Mass | 386.42 g/mol [1] |

| IUPAC Name | benzyl N-[(2S)-1-[[(2S)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |

| CAS Number | 197855-65-5 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (e.g., to 10 mM)[2] |

| Purity | Typically >95% |

| Storage | Store at -20°C, desiccated. Stable for at least 12 months under these conditions. |

Structure:

Caption: 2D structure of Z-FA-FMK.

Mechanism of Action

Z-FA-FMK is a potent, irreversible inhibitor of cysteine proteases.[1] Its mechanism of action involves the fluoromethyl ketone group, which acts as an electrophilic "warhead." The catalytic cysteine residue in the active site of the target protease attacks the carbonyl carbon of the FMK group, leading to the formation of a stable, covalent thioether bond. This covalent modification permanently inactivates the enzyme.

Z-FA-FMK exhibits selectivity for certain families of cysteine proteases, most notably cathepsins and a subset of caspases.[1]

Target Enzymes and Inhibitory Activity

Z-FA-FMK is widely recognized for its inhibitory effects on cathepsins and specific caspases.

Cathepsin Inhibition

Z-FA-FMK is a potent inhibitor of several cathepsins, including cathepsin B, L, and S.[1] These lysosomal proteases are involved in various physiological processes, and their dysregulation is implicated in diseases such as cancer and neurodegenerative disorders.

Table 2: Inhibitory Activity of Z-FA-FMK against Cathepsins

| Enzyme | Inhibition Constant (Ki) |

| Cathepsin B | 1.5 µM |

Caspase Inhibition

Z-FA-FMK selectively inhibits certain effector caspases, which are key executioners of apoptosis, while showing little to no activity against initiator caspases.[1] This selectivity makes it a useful tool for dissecting apoptotic pathways.

Table 3: Inhibitory Activity of Z-FA-FMK against Caspases

| Enzyme | IC50 (µM) |

| Caspase-2 | 6.147 |

| Caspase-3 | 15.41 |

| Caspase-6 | 32.45 |

| Caspase-7 | 9.077 |

| Caspase-9 | 110.7 |

Note: Z-FA-FMK does not significantly inhibit initiator caspases 8 and 10.[1]

Biological Effects and Signaling Pathways

Inhibition of Apoptosis

Due to its ability to inhibit effector caspases, Z-FA-FMK can block the downstream events of apoptosis. This includes the cleavage of key cellular substrates, DNA fragmentation, and the formation of apoptotic bodies.

Caption: Z-FA-FMK selectively inhibits effector caspases, blocking apoptosis.

Modulation of NF-κB Signaling and Inflammation

Z-FA-FMK has been shown to inhibit the activation of the transcription factor NF-κB.[1] This inhibition is thought to occur through the modulation of upstream signaling components, although the precise mechanism is still under investigation. By blocking NF-κB activation, Z-FA-FMK can suppress the production of pro-inflammatory cytokines such as IL-1α, IL-1β, and TNF-α.[1]

Caption: Z-FA-FMK inhibits NF-κB activation and subsequent cytokine production.

Experimental Protocols

Preparation of Stock Solutions

-

Dissolve Z-FA-FMK in DMSO: To prepare a 10 mM stock solution, dissolve 1 mg of Z-FA-FMK in 259 µL of high-purity DMSO.

-

Storage: Store the stock solution in aliquots at -20°C. Avoid repeated freeze-thaw cycles. The stock solution is stable for 6-8 months under these conditions.

Use as a Negative Control in Caspase-Mediated Apoptosis Assays

Z-FA-FMK is often used as a negative control for pan-caspase inhibitors like Z-VAD-FMK, as it does not inhibit all caspases.

-

Cell Culture: Culture cells as required to induce apoptosis.

-

Inhibitor Addition: Add Z-FA-FMK to the cell culture at the desired final concentration (typically in the range of 20-100 µM). A parallel culture with the pan-caspase inhibitor and a vehicle control (DMSO) should be included. Ensure the final DMSO concentration does not exceed 0.2% to avoid toxicity.

-

Incubation: Incubate the cells for the desired period to allow for apoptosis induction.

-

Apoptosis Detection: Harvest the cells and assess apoptosis using standard methods such as Annexin V/PI staining followed by flow cytometry, or a DEVDase activity assay.

Caption: Workflow for using Z-FA-FMK as a negative control in apoptosis assays.

Fluorometric Cathepsin B Inhibition Assay

This protocol outlines a method to determine the inhibitory potential of Z-FA-FMK against Cathepsin B.

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer suitable for Cathepsin B activity (e.g., a buffer containing sodium acetate and EDTA, adjusted to pH 5.5).

-

Cathepsin B Enzyme: Reconstitute purified Cathepsin B in assay buffer to the desired concentration.

-

Substrate: Prepare a stock solution of a fluorogenic Cathepsin B substrate (e.g., Z-Arg-Arg-AMC) in DMSO.

-

Z-FA-FMK: Prepare a serial dilution of Z-FA-FMK in assay buffer.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the Cathepsin B enzyme solution to each well.

-

Add the different concentrations of Z-FA-FMK to the respective wells. Include a positive control (no inhibitor) and a blank (no enzyme).

-

Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes using a fluorescence plate reader (e.g., Ex/Em = 380/460 nm for AMC-based substrates).

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time plot.

-

Plot the percentage of inhibition [(1 - (V_inhibitor / V_no_inhibitor)) * 100] against the logarithm of the Z-FA-FMK concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Caption: Workflow for a fluorometric Cathepsin B inhibition assay.

Synthesis

Conclusion

Z-FA-FMK is a valuable research tool for studying the roles of specific cysteine proteases in various biological processes. Its well-characterized inhibitory profile against certain cathepsins and effector caspases, combined with its effects on inflammatory signaling pathways, makes it a versatile compound for in vitro and in vivo studies. This technical guide provides essential information on its structure, properties, and application, serving as a foundational resource for researchers and drug development professionals.

References

Z-FA-FMK as a Cysteine Protease Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-FA-FMK (Benzyloxycarbonyl-Phenylalanyl-Alanyl-Fluoromethyl Ketone) is a potent, irreversible, and cell-permeable cysteine protease inhibitor. It is widely utilized in biomedical research to investigate the roles of specific cysteine proteases in various cellular processes, most notably apoptosis. While it is a potent inhibitor of cathepsins B and L, it also exhibits selective inhibitory activity towards effector caspases, making it a valuable tool for dissecting the molecular mechanisms of programmed cell death.[1][2] This technical guide provides an in-depth overview of Z-FA-FMK, including its mechanism of action, target specificity, applications in research, and detailed experimental protocols.

Introduction

Cysteine proteases are a large family of enzymes that play crucial roles in a multitude of physiological and pathological processes, including protein turnover, antigen presentation, inflammation, and apoptosis.[3] Dysregulation of cysteine protease activity has been implicated in various diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, the development and characterization of specific inhibitors for these enzymes are of significant interest for both basic research and therapeutic development.

Z-FA-FMK is a synthetic peptide derivative that acts as an irreversible inhibitor of certain cysteine proteases. Its chemical structure, featuring a fluoromethyl ketone (FMK) moiety, allows it to form a covalent bond with the active site cysteine residue of its target enzymes, thereby permanently inactivating them.[4] This guide will explore the multifaceted nature of Z-FA-FMK as a research tool.

Mechanism of Action

Z-FA-FMK functions as a suicide inhibitor. The peptide portion of the molecule (Z-Phe-Ala) directs it to the active site of specific cysteine proteases. Once bound, the electrophilic fluoromethyl ketone group reacts with the nucleophilic thiol group of the active site cysteine residue, forming a stable thioether linkage. This covalent modification irreversibly inactivates the enzyme.

Target Specificity and Quantitative Data

Z-FA-FMK exhibits a distinct specificity profile, primarily targeting cathepsins and effector caspases. It is crucial for researchers to understand this specificity to accurately interpret experimental results.

Primary Targets

-

Cathepsins: Z-FA-FMK is a potent inhibitor of cathepsins B, L, and S.[2]

-

Effector Caspases: It selectively inhibits effector caspases, which are the executioners of apoptosis. These include caspase-2, -3, -6, and -7.[1]

Limited or No Activity

-

Initiator Caspases: Z-FA-FMK does not significantly inhibit the initiator caspases 8 and 10, which are involved in the upstream activation of apoptotic signaling pathways.[1][5] Caspase-9, another initiator caspase, is only partially inhibited at high concentrations.[1] This selectivity allows researchers to differentiate between the roles of initiator and effector caspases in apoptosis.

-

Other Cysteine Proteases: While primarily targeting cathepsins and effector caspases, some studies suggest potential off-target effects on other cysteine proteases like calpains, although this inhibition is generally weaker.[1][4]

Quantitative Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory potency of Z-FA-FMK against various proteases.

| Target Protease | IC50 Value | Notes | Reference |

| Caspase-2 | Efficient Inhibition | Concentration-dependent inhibition observed. | [1] |

| Caspase-3 | Efficient Inhibition | Concentration-dependent inhibition observed. | [1] |

| Caspase-6 | Lesser Extent of Inhibition | Compared to other effector caspases. | [1] |

| Caspase-7 | Efficient Inhibition | Concentration-dependent inhibition observed. | [1] |

| Caspase-8 | No Effect | Does not inhibit. | [1][5] |

| Caspase-9 | Partial Inhibition | Only at high concentrations. | [1] |

| Caspase-10 | No Effect | Does not inhibit. | [1] |

| Cathepsin B | Potent Inhibitor | Widely acknowledged as a primary target. | [2][6] |

| Cathepsin L | Potent Inhibitor | Widely acknowledged as a primary target. | [2] |

| Cathepsin S | Inhibits | Inhibitory activity has been reported. | |

| Calpain | Submicromolar IC50 | Potential for off-target inhibition. | [1] |

Recommended Working Concentrations

The optimal concentration of Z-FA-FMK varies depending on the cell type, experimental conditions, and the specific application.

| Application | Cell Line | Recommended Concentration | Reference |

| Inhibition of Apoptosis | Jurkat T cells | 5 - 100 µM | [7][8] |

| Negative Control for Caspase Inhibitors | General Cell Culture | 20 µM (or same as caspase inhibitor) | [9] |

| Inhibition of Non-Caspase Cysteine Protease Activity | General Cell Culture | 2 - 10 µM | [6] |

| In vivo (Mouse Model) | SCID mice with HT1080 xenograft | 0.02 mg (intratumoral injection) | [8] |

Applications in Research

Elucidating Apoptotic Pathways

Due to its selective inhibition of effector caspases, Z-FA-FMK is a valuable tool for dissecting the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[5] By blocking the executioner caspases, researchers can investigate upstream signaling events, such as the release of cytochrome c from mitochondria or the activation of initiator caspases.[5]

Negative Control in Caspase Inhibition Studies

Given that many broad-spectrum caspase inhibitors can have off-target effects on other cysteine proteases, Z-FA-FMK is often used as a negative control.[10][11] Since it inhibits cathepsins but has limited or no effect on initiator caspases, it can help researchers to confirm that the observed effects of other inhibitors are indeed due to caspase inhibition and not the inhibition of other proteases like cathepsins.[10]

Investigating the Role of Cathepsins

Z-FA-FMK's potent inhibition of cathepsins B and L makes it a useful tool for studying the physiological and pathological roles of these enzymes in processes such as inflammation, immune response, and cancer progression.[3]

Anti-inflammatory and Antiviral Research

Studies have shown that Z-FA-FMK can inhibit the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway.[3] Additionally, it has demonstrated antiviral activity against certain viruses.[7]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing Z-FA-FMK.

Preparation of Z-FA-FMK Stock Solution

-

Reconstitution: Dissolve lyophilized Z-FA-FMK in sterile, high-purity DMSO to a stock concentration of 10 mM. For example, dissolve 1 mg of Z-FA-FMK (MW: 386.4 g/mol ) in 259 µL of DMSO.[9]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6-8 months.[9] When ready to use, bring the aliquot to room temperature before opening.

Cell Viability Assay (MTT/WST-1)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with the desired concentration of Z-FA-FMK (or vehicle control - DMSO, typically not exceeding 0.2%) for 1 hour.[8][9]

-

Add the apoptotic stimulus (e.g., etoposide, staurosporine) to the appropriate wells. Include wells with untreated cells, cells treated with the apoptotic stimulus alone, and cells treated with Z-FA-FMK alone.

-

-

Incubation: Incubate the plate for a duration appropriate to induce apoptosis in your cell line (e.g., 24-48 hours).

-

MTT/WST-1 Addition:

-

For MTT assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.[12][13]

-

For WST-1 assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[14]

-

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for WST-1).[2][14]

Caspase Activity Assay (Fluorometric)

This assay measures the activity of specific caspases using a fluorogenic substrate.

-

Cell Lysis:

-

Induce apoptosis in your cell cultures with and without pre-treatment with Z-FA-FMK.

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Assay Reaction:

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence at regular intervals using a microplate fluorometer with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).

Western Blot Analysis of Apoptosis Markers

This protocol allows for the detection of key apoptotic proteins.

-

Sample Preparation:

-

Treat cells with the apoptotic inducer with or without pre-treatment with Z-FA-FMK.

-

Lyse the cells and determine the protein concentration of the lysates.

-

-

SDS-PAGE and Transfer:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against apoptotic markers of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2 family proteins).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Limitations and Off-Target Effects

While a valuable research tool, it is essential to be aware of the limitations of Z-FA-FMK:

-

Irreversibility: The irreversible nature of inhibition by Z-FA-FMK means that its effects cannot be washed out, which may be a consideration in certain experimental designs.

-

Off-Target Effects: Although relatively specific, Z-FA-FMK can inhibit other cysteine proteases, such as calpains, at higher concentrations.[1] It is also important to note that the related pan-caspase inhibitor Z-VAD-FMK has been shown to inhibit other enzymes like N-glycanase (NGLY1), and while not explicitly demonstrated for Z-FA-FMK, the structural similarity warrants consideration of potential off-target activities.[4][17] Researchers should perform appropriate control experiments to rule out the influence of off-target effects.

-

Use as a Negative Control: When used as a negative control, it is crucial to use Z-FA-FMK at the same concentration as the experimental caspase inhibitor to ensure a valid comparison.[9]

Conclusion

Z-FA-FMK is a potent and selective irreversible inhibitor of effector caspases and cathepsins. Its well-characterized specificity profile makes it an indispensable tool for researchers investigating the molecular mechanisms of apoptosis, inflammation, and other cellular processes mediated by these cysteine proteases. By understanding its mechanism of action, target specificity, and potential limitations, and by employing the detailed experimental protocols provided in this guide, researchers can effectively utilize Z-FA-FMK to advance our understanding of complex biological systems and their roles in health and disease.

References

- 1. Discovery of Fluoromethylketone-Based Peptidomimetics as Covalent ATG4B (Autophagin-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. selleckchem.com [selleckchem.com]

- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 5. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. apexbt.com [apexbt.com]

- 9. resources.novusbio.com [resources.novusbio.com]

- 10. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]

- 11. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 15. protocols.io [protocols.io]

- 16. protocols.io [protocols.io]

- 17. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Z-FA-FMK in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-FA-FMK (benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone) is a versatile and widely utilized synthetic peptide in apoptosis research. Initially characterized as a potent, irreversible inhibitor of cysteine proteases, particularly cathepsins B and L, its role extends to the selective inhibition of specific caspases, the key executioners of apoptosis.[1][2][3] This dual functionality makes Z-FA-FMK an invaluable tool for dissecting the intricate signaling cascades of programmed cell death. This technical guide provides an in-depth exploration of Z-FA-FMK's mechanism of action, its target specificity, and its practical applications in experimental settings. We will detail its impact on apoptotic signaling pathways, present quantitative data on its inhibitory profile, and provide standardized protocols for its use in key apoptosis assays.

Introduction to Z-FA-FMK

Z-FA-FMK is a cell-permeable dipeptide with an electrophilic fluoromethyl ketone (FMK) moiety that irreversibly binds to the catalytic cysteine residue in the active site of target proteases. While it is a potent inhibitor of cathepsins B and L, its utility in apoptosis research stems from its selective inhibition of a subset of caspases.[2][4][5] This selectivity allows researchers to differentiate the roles of various caspase subfamilies in the apoptotic process.

Mechanism of Action in Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. It is executed by a family of cysteine proteases called caspases, which are present as inactive zymogens (pro-caspases) in healthy cells.[6] Upon receiving an apoptotic stimulus, initiator caspases (e.g., caspase-8, caspase-9) are activated. These, in turn, cleave and activate effector caspases (e.g., caspase-3, caspase-6, caspase-7), which are responsible for the systematic dismantling of the cell.[7]

Z-FA-FMK's primary role in apoptosis is the selective inhibition of effector caspases. It has been demonstrated to inhibit recombinant effector caspases-2, -3, -6, and -7.[4][5] In contrast, it does not significantly inhibit the initiator caspases-8 and -10, and only partially inhibits caspase-9.[4][5] This differential inhibition is crucial for its use as a research tool. For instance, by blocking effector caspases, Z-FA-FMK can prevent downstream apoptotic events such as DNA fragmentation and the externalization of phosphatidylserine, without affecting the initial activation of the intrinsic or extrinsic pathways.[1][5]

Quantitative Inhibitory Profile of Z-FA-FMK

The efficacy of Z-FA-FMK as an inhibitor is quantified by its inhibitory constant (Ki) and its half-maximal inhibitory concentration (IC50). The following tables summarize the available quantitative data for Z-FA-FMK against various caspases and cathepsins.

| Target Protease | Inhibition Value (IC50) | Reference |

| Caspase-2 | 6.147 µM | [8] |

| Caspase-3 | 15.41 µM | [8] |

| Caspase-6 | 32.45 µM | [8] |

| Caspase-7 | 9.077 µM | [8] |

| Caspase-9 | 110.7 µM | [8] |

| Target Protease | Inhibition Value (Ki) | Reference |

| Cathepsin B | 1.5 µM | [8] |

Note: IC50 and Ki values can vary depending on the experimental conditions.

Z-FA-FMK in Apoptotic Signaling Pathways

Z-FA-FMK's selective inhibition of effector caspases makes it a valuable tool for elucidating the specific pathways of apoptosis. The two primary apoptotic pathways are the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

The Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface receptors.[9][10] This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is activated.[9] Activated caspase-8 can then directly cleave and activate effector caspases. Since Z-FA-FMK does not inhibit caspase-8, it allows researchers to study the upstream events of the extrinsic pathway while blocking the downstream execution phase.

The Intrinsic Pathway: The intrinsic pathway is triggered by intracellular stress signals, leading to the release of cytochrome c from the mitochondria.[9] Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, leading to the activation of caspase-9.[9] Activated caspase-9 then activates effector caspases. Z-FA-FMK's partial inhibition of caspase-9 and strong inhibition of effector caspases can be used to investigate the necessity of the effector caspase cascade in this pathway.

Figure 1. Z-FA-FMK selectively inhibits effector caspases.

Experimental Protocols

Z-FA-FMK is a valuable reagent in a variety of assays designed to measure apoptosis. Below are generalized protocols for its use.

Reconstitution and Storage of Z-FA-FMK

Z-FA-FMK is typically supplied as a lyophilized powder.

-

Reconstitution: To create a stock solution, reconstitute the lyophilized powder in sterile, high-purity DMSO. For example, to make a 10 mM stock solution from 1 mg of Z-FA-FMK (MW: 386.4 g/mol ), dissolve it in 259 µL of DMSO.[11]

-

Storage: Store the lyophilized powder at -20°C. The reconstituted stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C, where it is stable for several months.[11][12][13]

General Workflow for In Vitro Apoptosis Inhibition

Figure 2. Workflow for Z-FA-FMK in apoptosis assays.

Caspase Activity Assay (Fluorometric)

This assay measures the activity of specific caspases using a fluorogenic substrate.

-

Cell Treatment: Culture cells to the desired density and pre-incubate with Z-FA-FMK (e.g., 5-100 µM) for 1 hour before inducing apoptosis.[1] Include appropriate controls (untreated, vehicle-treated, apoptosis-induced without inhibitor).

-

Cell Lysis: After the desired incubation period, harvest the cells and lyse them using a suitable lysis buffer.

-

Assay Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing a specific caspase substrate (e.g., Ac-DEVD-AFC for caspase-3).

-

Measurement: Incubate at 37°C and measure the fluorescence at appropriate excitation and emission wavelengths over time.

-

Data Analysis: Compare the fluorescence levels between the different treatment groups to determine the extent of caspase inhibition by Z-FA-FMK.

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

This assay detects the externalization of phosphatidylserine (an early apoptotic marker) and loss of membrane integrity (a late apoptotic/necrotic marker).

-

Cell Treatment: Treat cells with Z-FA-FMK and the apoptotic stimulus as described above.

-

Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and PI positive.

-

Data Analysis: Quantify the percentage of cells in each quadrant to assess the inhibitory effect of Z-FA-FMK on apoptosis.

Z-FA-FMK as a Negative Control

There is some ambiguity in the literature regarding the use of Z-FA-FMK as a negative control. While some sources describe it as a negative control for caspase inhibitors with no effect on caspase-mediated apoptosis, this statement requires clarification.[12][13] Z-FA-FMK is more accurately described as a selective caspase inhibitor and is often used as a negative control in experiments involving pan-caspase inhibitors like Z-VAD-FMK.[14] Because Z-FA-FMK does not inhibit all caspases, particularly the initiator caspase-8, it can help to demonstrate that the observed anti-apoptotic effect of a pan-caspase inhibitor is indeed due to broad caspase inhibition.

Conclusion

Z-FA-FMK is a multifaceted research tool with a well-defined, albeit complex, role in the study of apoptosis. Its primary function as a potent cathepsin inhibitor is complemented by its selective inhibition of effector caspases. This selectivity allows for the detailed investigation of the hierarchical and differential roles of caspases in the intrinsic and extrinsic apoptotic pathways. By understanding its specific targets and employing it in carefully designed experiments, researchers can continue to unravel the intricate mechanisms of programmed cell death. The protocols and data presented in this guide provide a solid foundation for the effective use of Z-FA-FMK in apoptosis research and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Z-FA-FMK - Wikipedia [en.wikipedia.org]

- 3. Z-FA-FMK, Cysteine protease inhibitor (CAS 96922-64-4) | Abcam [abcam.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Biochemical Pathways of Caspase Activation During Apoptosis | Annual Reviews [annualreviews.org]

- 10. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. resources.novusbio.com [resources.novusbio.com]

- 12. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]

- 13. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]

- 14. Caspase inhibition selectively reduces the apoptotic component of oxygen-glucose deprivation-induced cortical neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

Z-FA-FMK: A Technical Guide to its Mechanism and Effect on Cathepsins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-FA-FMK, or benzyloxycarbonyl-phenylalanyl-alanyl-fluoromethyl ketone, is a potent, cell-permeable, and irreversible inhibitor of cysteine proteases.[1][2] Structurally, it is a dipeptide-based compound featuring a fluoromethyl ketone (FMK) moiety, which is crucial for its mechanism of action.[3] Initially recognized for its inhibitory activity against cathepsins B and L, Z-FA-FMK has since been characterized as a broad-spectrum inhibitor affecting various cysteine proteases, including other cathepsins and certain effector caspases.[2][4][5] This dual activity makes it a complex tool, often used to probe the roles of these proteases in cellular processes such as apoptosis, inflammation, and viral infection.[4][6][7] This guide provides an in-depth overview of Z-FA-FMK, focusing on its inhibitory effects on cathepsins, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization.

Mechanism of Action

Z-FA-FMK functions as an irreversible inhibitor by forming a stable, covalent bond with the active site cysteine residue of its target proteases.[8] The fluoromethyl ketone group acts as an electrophilic "warhead." The peptidyl portion of the inhibitor (Z-Phe-Ala) directs it to the enzyme's active site. Once positioned, the catalytic cysteine residue performs a nucleophilic attack on the ketone's carbonyl carbon. This interaction results in the formation of a stable thiohemiketal adduct, effectively and irreversibly inactivating the enzyme.[8]

Caption: Irreversible inhibition of cathepsin by Z-FA-FMK.

Data Presentation: Inhibitory Profile

Z-FA-FMK exhibits a broad but differential inhibitory profile against various cysteine proteases. While it is a potent inhibitor of cathepsins B and L, it also affects other proteases, most notably the effector caspases.[4][5][9] This cross-reactivity is a critical consideration in experimental design, and Z-FA-FMK is sometimes used as a negative control for more specific caspase inhibitors.[7][10] The quantitative inhibitory data is summarized below.

| Target Enzyme | Inhibitor Constant | Organism/Source | Notes | Reference |

| Cathepsins | ||||

| Cathepsin B | Ki = 1.5 µM | Not Specified | Potent inhibitor. | [11] |

| Cathepsin L | Potent Inhibitor | Not Specified | Specific Ki/IC50 not provided in sources. | [2][4][5] |

| Cathepsin S | Inhibitor | Not Specified | Specific Ki/IC50 not provided in sources. | [1][2] |

| Caspases | ||||

| Caspase-2 | IC50 = 6.1 µM | Recombinant | Selective inhibition of effector caspases. | [9][11] |

| Caspase-3 | IC50 = 15.4 µM | Recombinant | [11] | |

| Caspase-6 | IC50 = 32.5 µM | Recombinant | [11] | |

| Caspase-7 | IC50 = 9.1 µM | Recombinant | [11] | |

| Caspase-9 | IC50 = 110.7 µM | Recombinant | Only partially inhibited. | [9][11] |

| Caspase-8 | Not Affected | Recombinant | Does not inhibit initiator caspases. | [2][9] |

| Caspase-10 | Not Affected | Recombinant | Does not inhibit initiator caspases. | [2][9] |

| Other Proteases | ||||

| SARS-CoV-2 Mpro (3CLpro) | IC50 = 11.39 µM | Cell-free assay | Inhibits the main viral protease. | [11] |

| Papain | Inhibitor | Not Specified | [2] | |

| Cruzain | Inhibitor | Not Specified | [2] |

Signaling Pathways and Cellular Effects

The inhibition of cathepsins by Z-FA-FMK can modulate critical cellular signaling pathways, primarily those involved in inflammation and apoptosis.

4.1 Inhibition of NF-κB-Mediated Inflammation In macrophages, Z-FA-FMK has been shown to prevent the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as IL-1α, IL-1β, and TNF-α.[2][6] This effect occurs at the transcriptional level and is mediated by the inhibition of the transactivation potential of Nuclear Factor-kappa B (NF-κB).[6] While initially attributed to cathepsin B inhibition, studies suggest this anti-inflammatory action may result from off-target effects on the NF-κB pathway itself, independent of cathepsin activity.[6]

Caption: Z-FA-FMK inhibits pro-inflammatory cytokine production.

4.2 Modulation of Apoptosis Z-FA-FMK is known to block apoptosis.[4] It inhibits the induction of DEVDase activity (a measure of caspase-3/7 activity), DNA fragmentation, and the externalization of phosphatidylserine—all hallmarks of apoptosis.[4][5] This effect is primarily due to its direct inhibition of effector caspases (-3, -6, and -7).[9] Because it does not inhibit initiator caspases-8 and -10, it can be used to dissect apoptosis pathways, demonstrating, for example, that certain molecules induce apoptosis via the intrinsic (mitochondrial) pathway.[5][9]

Experimental Protocols

The following is a representative protocol for determining the inhibitory effect of Z-FA-FMK on a specific cathepsin using a fluorometric assay.

5.1 Fluorometric Cathepsin S Inhibition Assay

This protocol is adapted from commercially available inhibitor screening kits and common laboratory practices.[12]

Objective: To determine the IC50 value of Z-FA-FMK for Cathepsin S.

Materials:

-

Recombinant human Cathepsin S (CTSS)

-

CTSS-specific fluorogenic substrate (e.g., Z-VVR-AFC)

-

Z-FA-FMK

-

Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

DMSO (for dissolving inhibitor)

-

96-well black, flat-bottom microplate

-

Fluorometric microplate reader (Excitation/Emission ~400/505 nm for AFC)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Z-FA-FMK (e.g., 10 mM) in DMSO.

-

Create a series of dilutions of Z-FA-FMK in Assay Buffer to achieve a range of final assay concentrations (e.g., 0.1 µM to 100 µM).

-

Prepare a working solution of the CTSS enzyme in Assay Buffer. The final concentration should be in the linear range of the assay.

-

Prepare a working solution of the CTSS substrate (e.g., Z-VVR-AFC) in Assay Buffer.

-

-

Assay Setup:

-

Enzyme Control (EC): Add Assay Buffer and DMSO (vehicle control) to designated wells.

-

Inhibitor Wells: Add the diluted Z-FA-FMK solutions to the wells.

-

No Enzyme Control (Blank): Add Assay Buffer to control for background fluorescence.

-

Add the prepared CTSS enzyme solution to the EC and Inhibitor wells.

-

Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the CTSS substrate solution to all wells.

-

Immediately place the plate in the fluorometer.

-

Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

-

-

Data Analysis:

-

For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the fluorescence vs. time curve.

-

Calculate the percent inhibition for each Z-FA-FMK concentration:

-

% Inhibition = (1 - (V_inhibitor / V_EC)) * 100

-

-

Plot the % Inhibition against the logarithm of the Z-FA-FMK concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Caption: Experimental workflow for IC50 determination of Z-FA-FMK.

Conclusion

Z-FA-FMK is a valuable but complex chemical probe for studying the roles of cysteine proteases. Its irreversible mechanism of action provides potent inhibition of cathepsins B, L, and S. However, its significant cross-reactivity with effector caspases necessitates careful experimental design and data interpretation. Researchers utilizing Z-FA-FMK must consider its full inhibitory profile to accurately attribute cellular effects to the inhibition of cathepsins versus caspases. Its demonstrated effects on inflammation, apoptosis, and viral replication underscore the therapeutic potential of targeting these enzyme families, making Z-FA-FMK and its analogs important tools in fundamental research and drug development.

References

- 1. Z-FA-FMK, Cysteine protease inhibitor (CAS 96922-64-4) | Abcam [abcam.com]

- 2. Z-FA-FMK - Wikipedia [en.wikipedia.org]

- 3. An improved method for the incorporation of fluoromethyl ketones into solid phase peptide synthesis techniques - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03046A [pubs.rsc.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The cathepsin B inhibitor z-FA.fmk inhibits cytokine production in macrophages stimulated by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Z-FA-fmk inhibits effector caspases but not initiator caspases 8 and 10, and demonstrates that novel anticancer retinoid-related molecules induce apoptosis via the intrinsic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]

- 11. caymanchem.com [caymanchem.com]

- 12. abcam.co.jp [abcam.co.jp]

A Technical Guide to the Preliminary Investigation of Z-FA-FMK in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-FA-FMK (Benzyloxycarbonyl-L-phenylalanyl-L-alaninyl-fluoromethyl ketone) is a cell-permeable, irreversible inhibitor of cysteine proteases. It is widely utilized in cell culture studies to investigate the roles of specific proteases in cellular processes, most notably apoptosis. This technical guide provides an in-depth overview of the preliminary investigation of Z-FA-FMK in a cell culture setting, detailing its mechanism of action, experimental protocols, and the signaling pathways it perturbs.

Mechanism of Action

Z-FA-FMK is recognized for its dual inhibitory role, targeting both the caspase family of proteases and cathepsins.

-

Pan-Caspase Inhibition: Z-FA-FMK is a broad-spectrum inhibitor of caspases, a family of cysteine proteases that are central to the execution of apoptosis. However, it exhibits selectivity, effectively inhibiting effector caspases such as caspase-2, -3, -6, and -7, while having no effect on initiator caspases-8 and -10.[1] It only partially inhibits the initiator caspase-9.[1] This selective inhibition makes Z-FA-FMK a valuable tool for dissecting the caspase cascade and differentiating between the intrinsic and extrinsic pathways of apoptosis.

-

Cathepsin Inhibition: Z-FA-FMK is a potent inhibitor of cathepsins B and L, lysosomal cysteine proteases that have been implicated in various cellular processes, including apoptosis.

Data Presentation

The following tables summarize the quantitative data related to the inhibitory activity of Z-FA-FMK.

| Target Enzyme | Inhibitor | IC50 / Effective Concentration | Cell Line / System | Reference |

| Effector Caspases (2, 3, 6, 7) | Z-FA-FMK | Not specified, but effective inhibition observed | Recombinant caspases | [1] |

| Initiator Caspase-8 | Z-FA-FMK | No inhibition | Recombinant caspase-8 | [1] |

| Initiator Caspase-10 | Z-FA-FMK | No inhibition | Recombinant caspase-10 | [1] |

| Initiator Caspase-9 | Z-FA-FMK | Partial inhibition | Recombinant caspase-9 | [1] |

| Cathepsin B | Z-FA-FMK | Not specified, but potent inhibition | General | |

| Cathepsin L | Z-FA-FMK | Not specified, but potent inhibition | General | |

| DEVDase activity (caspase-3-like) | Z-FA-FMK | Dose-dependent inhibition (5-100 µM) | Jurkat T cells | [2] |

| Experimental Parameter | Value/Range | Cell Type(s) | Notes |

| Working Concentration (Caspase Inhibition) | 20 - 100 µM | Various, including Jurkat T cells | Higher concentrations are typically used to ensure sufficient inhibition of intracellular caspases. |

| Working Concentration (Cathepsin Inhibition) | 2 - 10 µM | Various | Lower concentrations can be used to selectively inhibit cathepsins over caspases. |

| Solvent | DMSO | N/A | A DMSO control should always be included in experiments. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity. |

Experimental Protocols

Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol is designed to quantify the extent of apoptosis in a cell population following treatment with an apoptosis-inducing agent and/or Z-FA-FMK.

Materials:

-

Cells of interest (e.g., Jurkat T-cells)

-

Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)

-

Z-FA-FMK (stock solution in DMSO)

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate. Allow cells to adhere (if applicable) before treatment. Treat cells with the desired concentrations of the apoptosis-inducing agent and/or Z-FA-FMK. Include appropriate controls: untreated cells, vehicle (DMSO) control, and cells treated with the apoptosis inducer alone. Incubate for the desired period (e.g., 4-24 hours).

-

Cell Harvesting: For suspension cells, gently collect the cells by centrifugation (300 x g for 5 minutes). For adherent cells, gently detach the cells using a non-enzymatic method (e.g., scraping or using an EDTA-based dissociation solution) and then collect by centrifugation.

-

Washing: Wash the cell pellet twice with cold PBS to remove any residual medium.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the cells.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Western Blot Analysis of Caspase-3 and PARP Cleavage

This protocol details the detection of key apoptotic markers, cleaved caspase-3 and cleaved PARP, by Western blotting to confirm the induction of apoptosis and the inhibitory effect of Z-FA-FMK.

Materials:

-

Treated cell pellets

-

RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

Data Interpretation:

-

An increase in the band intensity for cleaved caspase-3 (p17/19 kDa fragments) and cleaved PARP (89 kDa fragment) indicates the induction of apoptosis.

-

A decrease in the band intensity for pro-caspase-3 (35 kDa) and full-length PARP (116 kDa) also signifies apoptosis.

-

In the presence of effective concentrations of Z-FA-FMK, the cleavage of caspase-3 and PARP should be reduced or absent.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Intrinsic and extrinsic apoptosis pathways and the inhibitory action of Z-FA-FMK.

References

Z-FA-FMK: A Technical Guide for Studying Lysosomal Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Z-FA-FMK (Benzyloxycarbonyl-Phenylalanyl-Alanyl-Fluoromethyl Ketone) is a potent, irreversible, and cell-permeable inhibitor of cysteine proteases.[1] Initially characterized for its inhibitory activity against cathepsins B and L, it has become a valuable tool for investigating the roles of lysosomal proteases in a multitude of cellular processes, including apoptosis, inflammation, and autophagy.[2][3] This technical guide provides a comprehensive overview of Z-FA-FMK, its mechanism of action, and detailed protocols for its application in studying lysosomal pathways.

Core Concepts: Mechanism of Action